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Compound of Interest

Compound Name:
5-Bromo-3-methoxy-2-(2-

methoxyethoxy)pyridine

CAS No.: 1315545-04-0

Cat. No.: B566835

Get Quote

Abstract & Application Scope
This protocol defines the regioselective synthesis of 5-Bromo-3-methoxy-2-(2-
methoxyethoxy)pyridine via Nucleophilic Aromatic Substitution (SNAr). The target molecule

features a "3-methoxy-2-alkoxy" substitution pattern, critical for tuning the lipophilicity and

metabolic stability of pyridine-based pharmacophores. The 5-bromo handle is preserved for

subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig)

reactions.

Key Challenges Addressed:

Regioselectivity: Ensuring exclusive substitution at the C2 position over the C5-bromide.

Electronic Deactivation: Overcoming the electron-donating effect of the C3-methoxy group

which deactivates the ring toward nucleophilic attack compared to simpler halopyridines.
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The synthesis relies on the high electrophilicity of the C2-chlorine atom in the precursor 5-

Bromo-2-chloro-3-methoxypyridine. The reaction is driven by the formation of a strong

nucleophile (sodium 2-methoxyethoxide) to displace the chloride.

Figure 1: Retrosynthetic disconnection showing the displacement of the C2-chloro group.

Experimental Protocol
Materials & Reagents

Reagent MW ( g/mol ) Equiv.[1] Role CAS No.

5-Bromo-2-

chloro-3-

methoxypyridine

222.47 1.0 Limiting Reagent 286947-03-3

2-

Methoxyethanol
76.09 5.0 - 10.0

Nucleophile/Solv

ent
109-86-4

Sodium Hydride

(60% in oil)
24.00 1.5 Base 7646-69-7

THF (Anhydrous) 72.11 - Solvent (Primary) 109-99-9

Ethyl Acetate - - Extraction 141-78-6

Step-by-Step Procedure
Step 1: Preparation of the Alkoxide (In Situ)

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

a nitrogen inlet.

Base Suspension: Add Sodium Hydride (60% dispersion, 1.5 eq) to the flask.

Note: If high purity is required, wash NaH with dry hexanes (2x) under nitrogen to remove

mineral oil.

Solvent Addition: Add anhydrous THF (10 mL per gram of substrate) and cool the

suspension to 0°C using an ice bath.
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Nucleophile Addition: Add 2-Methoxyethanol (1.5 - 2.0 eq) dropwise over 10 minutes.

Observation: Hydrogen gas evolution will occur. Ensure adequate venting.

Mechanistic Insight: Pre-forming the alkoxide ensures a high concentration of the active

nucleophile, essential for overcoming the deactivating effect of the C3-methoxy group on

the pyridine ring.

Step 2: SNAr Reaction 5. Substrate Addition: Once H2 evolution ceases (approx. 15-30 min),

add 5-Bromo-2-chloro-3-methoxypyridine (1.0 eq) in one portion (solid) or dissolved in a

minimum amount of THF. 6. Reaction: Remove the ice bath and heat the reaction mixture to

reflux (66°C) or 80°C if using a sealed tube/pressure vial.

Time: Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.
Checkpoint: The starting material (Rf ~0.6) should disappear, and a more polar product spot
(Rf ~0.4) should appear.

Step 3: Workup & Purification 7. Quench: Cool the mixture to room temperature. Carefully

quench with saturated aqueous NH4Cl (slow addition to destroy excess hydride). 8. Extraction:

Dilute with water and extract with Ethyl Acetate (3x). 9. Washing: Wash the combined organic

layers with water (2x) and brine (1x) to remove excess 2-methoxyethanol. 10. Drying: Dry over

anhydrous Na2SO4, filter, and concentrate under reduced pressure. 11. Purification: Purify the

crude residue via silica gel flash chromatography.

Eluent: Gradient of 0% to 30% EtOAc in Hexanes.
Yield Expectation: 85–95% as a white to pale yellow solid.
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Parameter Specification Rationale

Temperature 60°C - 80°C

Lower temperatures result in

sluggish reaction due to C3-

OMe deactivation; higher

temperatures (>100°C) risk

displacing the C5-Br.

Water Content < 0.1%

Water competes with the

alkoxide, leading to the

formation of the pyridone side

product (hydrolysis of C2-Cl).

Stoichiometry 1.5 eq Alkoxide

Excess alkoxide drives the

reaction to completion but too

much complicates workup

(emulsions).

Analytical Data Validation
Expected 1H NMR (400 MHz, CDCl3):

δ 7.95 (d, J = 2.0 Hz, 1H): H6 proton (deshielded by ring nitrogen).

δ 7.25 (d, J = 2.0 Hz, 1H): H4 proton (meta coupling to H6).

δ 4.45 (m, 2H): -OCH2CH2OMe (C2-ether methylene).

δ 3.85 (s, 3H): -OCH3 (C3-methoxy group).

δ 3.75 (m, 2H): -OCH2CH2OMe.

δ 3.42 (s, 3H): -OCH2CH2OCH3 (Terminal methoxy).

Mass Spectrometry (ESI+):

m/z: 262.0 / 264.0 [M+H]+ (Characteristic 1:1 bromine isotope pattern).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566835?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety & Handling
Sodium Hydride: Flammable solid; reacts violently with water releasing hydrogen gas.

Handle under inert atmosphere.

Pyridines: Many halopyridines are skin irritants and potential sensitizers. Use double gloving.

2-Methoxyethanol: Known reproductive toxin (teratogen). Handle exclusively in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Synthesis Guide: 5-Bromo-3-methoxy-2-(2-
methoxyethoxy)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b566835/docs#technical-synthesis-guide-5-bromo-3-
methoxy-2-2-methoxyethoxy-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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